Acetic acid;1,2,3,4-tetrachloroanthracene-9,10-diol
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Overview
Description
Acetic acid;1,2,3,4-tetrachloroanthracene-9,10-diol is a complex organic compound that combines the properties of acetic acid and a tetrachlorinated anthracene derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;1,2,3,4-tetrachloroanthracene-9,10-diol typically involves the chlorination of anthracene followed by the introduction of hydroxyl groups at the 9 and 10 positions. The process can be summarized as follows:
Chlorination of Anthracene: Anthracene is treated with chlorine gas in the presence of a catalyst such as iron(III) chloride to produce 1,2,3,4-tetrachloroanthracene.
Hydroxylation: The tetrachloroanthracene is then subjected to hydroxylation using a strong oxidizing agent like potassium permanganate or osmium tetroxide to introduce hydroxyl groups at the 9 and 10 positions, forming 1,2,3,4-tetrachloroanthracene-9,10-diol.
Acetylation: Finally, the diol is reacted with acetic anhydride in the presence of a base such as pyridine to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;1,2,3,4-tetrachloroanthracene-9,10-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be further oxidized to form quinones.
Reduction: The compound can be reduced to form the corresponding anthracene derivative.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, osmium tetroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Tetrachloroanthraquinone.
Reduction: 1,2,3,4-tetrachloroanthracene.
Substitution: Various substituted anthracene derivatives depending on the nucleophile used.
Scientific Research Applications
Acetic acid;1,2,3,4-tetrachloroanthracene-9,10-diol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other advanced materials.
Mechanism of Action
The mechanism of action of acetic acid;1,2,3,4-tetrachloroanthracene-9,10-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, while the chlorine atoms can participate in halogen bonding. These interactions can affect the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-tetrachloroanthracene: Lacks the hydroxyl groups, making it less reactive in certain chemical reactions.
Anthracene-9,10-diol: Lacks the chlorine atoms, resulting in different chemical and biological properties.
Tetrachloroanthraquinone: An oxidized form with different reactivity and applications.
Uniqueness
Acetic acid;1,2,3,4-tetrachloroanthracene-9,10-diol is unique due to the presence of both chlorine atoms and hydroxyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
61601-20-5 |
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Molecular Formula |
C18H14Cl4O6 |
Molecular Weight |
468.1 g/mol |
IUPAC Name |
acetic acid;1,2,3,4-tetrachloroanthracene-9,10-diol |
InChI |
InChI=1S/C14H6Cl4O2.2C2H4O2/c15-9-7-8(10(16)12(18)11(9)17)14(20)6-4-2-1-3-5(6)13(7)19;2*1-2(3)4/h1-4,19-20H;2*1H3,(H,3,4) |
InChI Key |
CUVBMPLMTRCEBD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CC(=O)O.C1=CC=C2C(=C1)C(=C3C(=C2O)C(=C(C(=C3Cl)Cl)Cl)Cl)O |
Origin of Product |
United States |
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